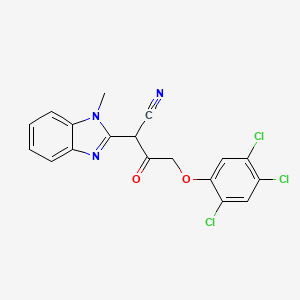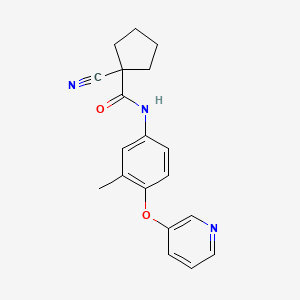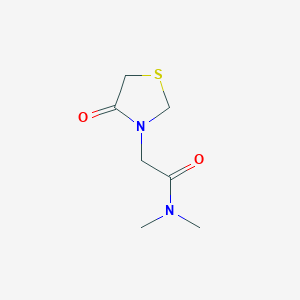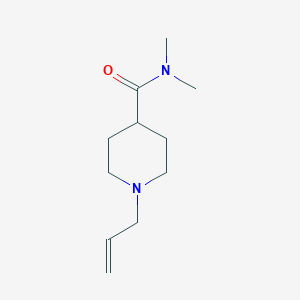![molecular formula C15H13N5O2 B7544877 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B7544877.png)
2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide, also known as PP2A inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential in cancer research. This compound is a selective inhibitor of protein phosphatase 2A (PP2A), an enzyme that plays a crucial role in regulating cell growth, differentiation, and apoptosis. In
Mechanism of Action
2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor works by selectively inhibiting the activity of 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide. 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide is a serine/threonine phosphatase that regulates the phosphorylation status of various proteins involved in cell growth, differentiation, and apoptosis. By inhibiting 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide, 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor can induce apoptosis and inhibit cell growth in cancer cells.
Biochemical and Physiological Effects:
2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor has been shown to induce apoptosis and inhibit cell growth in cancer cells. Additionally, 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment. However, the effects of 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor on normal cells are not well understood.
Advantages and Limitations for Lab Experiments
2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor has several advantages for lab experiments. It is a selective inhibitor of 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide, which makes it a useful tool for studying the role of 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide in cell growth, differentiation, and apoptosis. Additionally, 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor has been shown to be effective in various cancer cell lines, which makes it a promising candidate for cancer research. However, 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor has some limitations for lab experiments. Its effects on normal cells are not well understood, which makes it difficult to determine its potential as a cancer treatment. Additionally, 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor may have off-target effects on other proteins, which can complicate its use in lab experiments.
Future Directions
There are several future directions for research on 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor. One direction is to study its effects on normal cells and determine its potential as a cancer treatment. Another direction is to investigate its off-target effects on other proteins and develop more selective inhibitors of 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide. Additionally, 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor can be used in combination with other cancer drugs to enhance their efficacy. Finally, 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor can be modified to improve its pharmacokinetic properties and reduce its toxicity.
Synthesis Methods
The synthesis of 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor involves a series of chemical reactions. The starting material is 2-aminonicotinic acid, which is first converted to 2-amino-5-chloronicotinic acid. This compound is then reacted with ethyl 2-chloroacetate to form ethyl 2-chloro-5-(2-chloroacetyl)pyridine-3-carboxylate. The next step involves the reaction of this compound with hydrazine hydrate to form ethyl 2-hydrazinyl-5-(2-chloroacetyl)pyridine-3-carboxylate. Finally, the compound is reacted with pyridine-2-carboxaldehyde and acetic anhydride to yield 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide.
Scientific Research Applications
2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor has been extensively studied for its potential in cancer research. 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide is a tumor suppressor protein that is frequently downregulated in various types of cancer. By inhibiting 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide, 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor can induce apoptosis and inhibit cell growth in cancer cells. 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor has been shown to be effective in various cancer cell lines, including breast, prostate, and lung cancer. Additionally, 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
properties
IUPAC Name |
2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-14-13(5-3-7-17-14)15(22)19-12-8-18-20(10-12)9-11-4-1-2-6-16-11/h1-8,10H,9H2,(H,17,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCRCTXRTCNYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=C(C=N2)NC(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide](/img/structure/B7544798.png)
![N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B7544801.png)
![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B7544807.png)

![N-[[4-[(dimethylamino)methyl]phenyl]methyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7544815.png)


![2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile](/img/structure/B7544839.png)
![3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one](/img/structure/B7544846.png)




![(3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7544890.png)